molecular formula C12H15NO4 B2664499 4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid CAS No. 1439899-49-6

4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid

Cat. No.: B2664499
CAS No.: 1439899-49-6
M. Wt: 237.255
InChI Key: BTQNJGVXWFQQOM-UHFFFAOYSA-N
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Description

“4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid” is a chemical compound with the molecular formula C12H15NO4 . It is a substance used in pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of “this compound” is 237.25 . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Nonpeptide Alphavbeta3 Antagonists

A study by Hutchinson et al. (2003) identified a potent and selective antagonist of the alpha(v)beta(3) receptor, showcasing an excellent in vitro profile and good pharmacokinetics across various species. This compound's development for osteoporosis treatment emphasizes the role of similar molecular structures in therapeutic applications, especially those targeting bone turnover (Hutchinson et al., 2003).

Synthesis Techniques and Chemical Reactions

Rumbo et al. (1996) discussed the transformation of 3-hydroxy-4-pyridones into 4-methoxy-3-oxidopyridinium ylides, leading to the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties. This study illustrates the versatility of pyridone derivatives in synthesizing complex structures, potentially applicable to "4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid" (Rumbo et al., 1996).

Protective Groups in Synthesis

Yoo et al. (1990) introduced 4-Methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, highlighting a methodology that could be relevant for protecting or deprotecting functionalities in the synthesis of related compounds (Yoo et al., 1990).

Lanthanide-Organic Frameworks

Liu et al. (2009) reported on lanthanide-organic coordination polymeric networks using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands. Such frameworks underscore the potential of pyridine carboxylate derivatives in constructing materials with novel properties (Liu et al., 2009).

Oxidative Reactions and Functionalization

Liu et al. (2018) described an eco-friendly procedure for the oxidation of aromatic alcohols to carboxylic acids and ketones, showcasing the utility of related methoxypropyl ethers in oxidative chemistry. This study may offer insights into the functionalization or modification of similar compounds (Liu et al., 2018).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .

Properties

IUPAC Name

4-(3-methoxypyridin-2-yl)oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-9-3-2-6-13-10(9)12(11(14)15)4-7-17-8-5-12/h2-3,6H,4-5,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQNJGVXWFQQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C2(CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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